1,1,1,2,2-Pentafluoropropane

Overview

Description

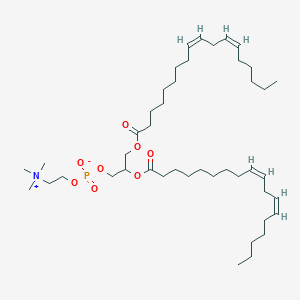

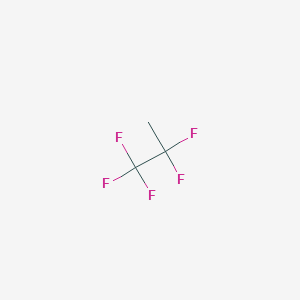

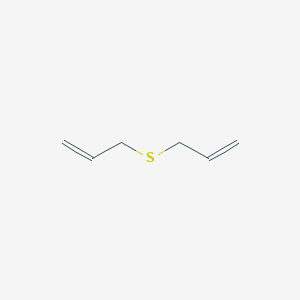

1,1,1,2,2-Pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon used primarily for closed-cell spray foam insulation . It is a colorless gas with the molecular formula C3H3F5 .

Synthesis Analysis

The synthesis of this compound involves the use of cobalt fluoride (CoF3 and CoF2) under specific conditions . Another method involves the dehydrofluorination of 1,1,1,2,3,3,3-hexafluoropropane .Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms and five fluorine atoms . The average molecular weight is 134.048 Da .Chemical Reactions Analysis

This compound is chemically inert in many situations but can react violently with strong reducing agents such as very active metals . A study on the dehydrofluorination of this compound provides insights into the reaction’s mechanism and kinetics .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of -23.4±8.0 °C at 760 mmHg, and a vapor pressure of 3927.2±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 22.0±3.0 kJ/mol and a flash point of -43.0±5.3 °C .Scientific Research Applications

Catalytic Activation and Chemical Reactions

1,1,1,2,2-Pentafluoropropane and its isomers, as part of hydrofluorocarbon 245, were activated through C–F bond activations using aluminum chlorofluoride (ACF) as a catalyst. This process involved multiple C–F bond activations such as hydrodefluorinations and dehydrofluorinations, followed by hydroarylation and Friedel–Crafts-type reactions under mild conditions (Kervarec et al., 2020).

Chromatography Applications

Dichloropentafluoropropanes, including a variant of this compound, have been identified as superior mobile phases for size exclusion chromatography (SEC), offering advantages such as low flammability, low viscosity, high purity, and cost-effectiveness. They have been particularly noted for their ability to solubilize certain types of acrylate and for use in the SEC measurement of equivalent molecular weight of polymers (Isemura et al., 2004).

Spectroscopic Studies

The microwave spectrum of this compound was analyzed to derive rotational and centrifugal distortion constants, barrier height to internal rotation, and molecular structure, contributing valuable data for molecular physics and spectroscopy research (Fuchigami et al., 2001).

Environmental Impact and Recovery

While hydrochlorofluorocarbons (HCFCs) like this compound serve as interim replacements for more harmful chlorofluorocarbons (CFCs), they still pose environmental hazards such as stratospheric ozone depletion and global warming. Studies have focused on the environmental, ecological, and regulatory aspects of these substances, including methods for adsorption recovery of these cleaning solvents from industrial processes (Tsai, 2002).

Material Science and Chemical Synthesis

This compound has been used as a precursor in various chemical syntheses. For example, it has been utilized as a convenient source for trifluoropropynyllithium, enabling the preparation of a range of novel trifluoropropynyl-containing systems (Brisdon & Crossley, 2002).

Safety and Hazards

1,1,1,2,2-Pentafluoropropane is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) . It contains gas under pressure and may explode if heated. It may cause frostbite and displace oxygen, causing rapid suffocation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Mode of Action

It is a gas at room temperature and is used in various industrial applications .

Result of Action

Its primary effects are physical rather than biological, related to its properties as a gas .

Action Environment

The action of 1,1,1,2,2-Pentafluoropropane is influenced by environmental factors such as temperature and pressure. For example, its boiling point is 254.9 K , and its critical temperature is 380.1 K . These properties can influence its state (liquid or gas) and therefore its action in different environments.

properties

IUPAC Name |

1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c1-2(4,5)3(6,7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOPVENYMZRARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171137 | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1814-88-6 | |

| Record name | Propane, 1,1,1,2,2-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,1,1,2,2-Pentafluoropropane?

A1: this compound has the molecular formula C3H3F5 and a molecular weight of 134.05 g/mol. [, , ]

Q2: What spectroscopic data is available for this compound?

A2: The microwave spectrum of this compound has been extensively studied, providing insights into its molecular structure and internal rotation. [, ] This data is crucial for understanding the molecule's interactions and properties.

Q3: How does the performance of this compound as a refrigerant compare to existing refrigerants?

A3: Research suggests that mixtures containing this compound exhibit desirable thermodynamic properties for refrigeration applications, particularly as potential alternatives to ozone-depleting substances. [, , ]

Q4: Can this compound be used as a starting material in chemical synthesis?

A5: Yes, this compound can undergo catalytic reactions, such as hydrodefluorination and dehydrofluorination, leading to the formation of other valuable fluorinated compounds. [, , ] This reactivity makes it a versatile building block in organic synthesis.

Q5: What types of catalysts have been investigated for reactions involving this compound?

A6: Studies have explored the use of catalysts like chromium oxyfluoride and nanoscopic aluminum chlorofluoride in reactions involving this compound. [, ] These catalysts play a crucial role in controlling the selectivity and efficiency of the desired transformations.

Q6: What analytical methods are commonly employed to study and quantify this compound?

A7: Researchers utilize techniques like gas chromatography and vapor-liquid equilibrium measurements to analyze mixtures containing this compound. [, ] These methods provide essential data for process optimization and understanding the compound's behavior in various systems.

Q7: What is the atmospheric lifetime of this compound, and what are the implications for its environmental impact?

A8: While not directly addressed in the provided research, HFCs, including this compound, generally have shorter atmospheric lifetimes than CFCs, but they can still contribute to global warming. []

Q8: What strategies are being explored for the recycling and waste management of this compound?

A9: Research into efficient recycling and waste management strategies for HFCs like this compound is crucial to minimize their environmental footprint. [] This includes developing technologies for recovery, reuse, and safe disposal.

Q9: What are some potential alternatives to this compound in its various applications?

A10: Research is constantly exploring alternatives to HFCs like this compound with lower global warming potentials. [] These include hydrofluoroolefins (HFOs) and natural refrigerants, which are being evaluated for their performance and environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)

![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)